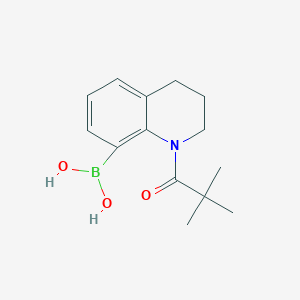
(1-Pivaloyl-1,2,3,4-tetrahydroquinolin-8-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Pivaloyl-1,2,3,4-tetrahydroquinolin-8-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of chemistry and biology. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in a variety of applications, including drug delivery, sensing, and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Pivaloyl-1,2,3,4-tetrahydroquinolin-8-yl)boronic acid typically involves the reaction of 1-pivaloyl-1,2,3,4-tetrahydroquinoline with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of boronic acids often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product. This typically involves the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1-Pivaloyl-1,2,3,4-tetrahydroquinolin-8-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: Boronic acids can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where they react with halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction typically produces biaryl compounds, while oxidation reactions can yield boronic esters.
Aplicaciones Científicas De Investigación
(1-Pivaloyl-1,2,3,4-tetrahydroquinolin-8-yl)boronic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through coupling reactions.
Biology: Employed in the development of sensors for detecting biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form reversible covalent bonds with diols.
Industry: Utilized in the production of advanced materials and catalysts .
Mecanismo De Acción
The mechanism of action of (1-Pivaloyl-1,2,3,4-tetrahydroquinolin-8-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as drug delivery and sensing, where the compound can bind to specific targets and release them under certain conditions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Another boronic acid derivative commonly used in organic synthesis and sensing applications.
Pinacol boronic ester: Known for its stability and use in coupling reactions.
Methylboronic acid: Used in various chemical reactions and as a building block in organic synthesis .
Uniqueness
(1-Pivaloyl-1,2,3,4-tetrahydroquinolin-8-yl)boronic acid is unique due to its specific structure, which combines the properties of a boronic acid with those of a tetrahydroquinoline derivative. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in chemistry, biology, and medicine.
Propiedades
Fórmula molecular |
C14H20BNO3 |
|---|---|
Peso molecular |
261.13 g/mol |
Nombre IUPAC |
[1-(2,2-dimethylpropanoyl)-3,4-dihydro-2H-quinolin-8-yl]boronic acid |
InChI |
InChI=1S/C14H20BNO3/c1-14(2,3)13(17)16-9-5-7-10-6-4-8-11(12(10)16)15(18)19/h4,6,8,18-19H,5,7,9H2,1-3H3 |
Clave InChI |
AMHOQTZTFCVRKM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C(=CC=C1)CCCN2C(=O)C(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


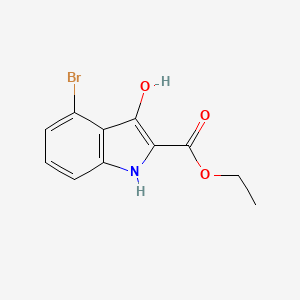
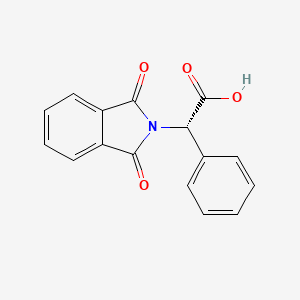


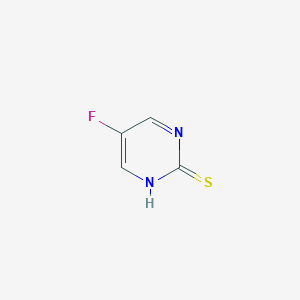

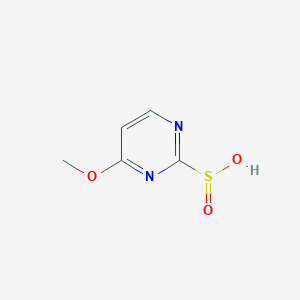



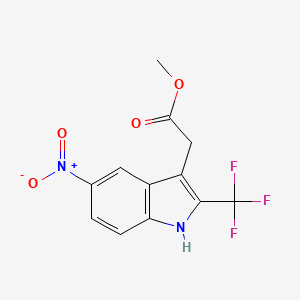
![2-Bromo-5-cyclopropylthiazolo[4,5-d]pyrimidine](/img/structure/B12967699.png)


